molecular formula C23H32N2O5 B1192560 DMAKO-20

DMAKO-20

Cat. No.: B1192560
M. Wt: 416.52
InChI Key: CKZRQKQMASLJKO-KWPRHPNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMAKO-20 is a multi-target anticancer prodrug activated by the tumor specific CYP1B1 enzyme. This compound potently inhibits HCT-15, HCT-116 and K562 cells growth, and shows moderate anti-proliferative activity towards MDA-MB-231, HepG2, PANC, Bel7402 and MGC803 cancer cells, while being nontoxic to the human normal VEC and HSF cells.

Scientific Research Applications

Anticancer Prodrug Activated by Specific Enzymes

DMAKO-20, a novel 5,8-dimethyl alkannin oxime derivative, has been designed and synthesized as a multitarget anticancer prodrug. This compound shows a significant reduction in toxicity compared to natural shikonin and alkannin. It demonstrates strong antitumor activity both in vitro and in vivo, particularly against HCT-15, HCT-116, and K562 cells. Its effectiveness is comparable to the toxic antimetabolite 5-FU but without associated toxicity or death in mice. The prodrug undergoes bioactivation by the tumor-specific CYP1B1 enzyme, resulting in the release of nitric oxide and active naphthoquinone mono-oximes, which induce apoptosis in cancer cells through the mitochondrial pathway. This discovery provides a strategy to overcome the nonselective toxicity of current chemotherapeutics (Cui et al., 2018).

Selective Effect on Melanoma

A study on melanoma revealed that this compound exhibits a selective cytotoxic effect on melanoma cells through CYP1B1-mediated activation. The expression of CYP1B1 was found at high levels in melanoma tissues and B16/F10 cancer cells, but not in normal tissues or fibroblasts. This compound showed potent antiproliferative effects against melanoma cells and inhibited migration. The anticancer effects were associated with apoptosis, upregulation of mitochondrial apoptotic Bax proteins, and downregulation of anti-apoptotic Bcl-2. This suggests that this compound could be a promising candidate for the treatment of malignant skin carcinomas (Cui et al., 2020).

Properties

Molecular Formula

C23H32N2O5

Molecular Weight

416.52

IUPAC Name

(1E,4E)-6-((S)-1-(Isopentyloxy)-4-methylpent-3-en-1-yl)-5,8-dimethoxynaphthalene-1,4-dione dioxime

InChI

InChI=1S/C23H32N2O5/c1-14(2)7-10-19(30-12-11-15(3)4)16-13-20(28-5)21-17(24-26)8-9-18(25-27)22(21)23(16)29-6/h7-9,13,15,19,26-27H,10-12H2,1-6H3/b24-17+,25-18+/t19-/m0/s1

InChI Key

CKZRQKQMASLJKO-KWPRHPNPSA-N

SMILES

COC1=CC([C@@H](OCCC(C)C)C/C=C(C)\C)=C(OC)C2=C1/C(C=C/C2=N\O)=N/O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DMAKO20;  DMAKO 20;  DMAKO-20

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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